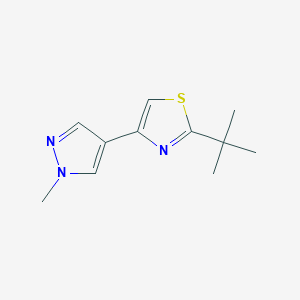
3-(2-Bromophenyl)-1-pyrrolidin-1-ylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-1-pyrrolidin-1-ylbutan-1-one, also known as α-PBP, is a psychoactive substance that belongs to the class of cathinones. α-PBP is a synthetic drug that has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of α-PBP is similar to that of other cathinones, such as MDPV and α-PVP, which are known to have similar effects.
Mécanisme D'action
The mechanism of action of α-PBP is similar to that of other cathinones. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of α-PBP.
Biochemical and Physiological Effects:
The use of α-PBP has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to reduced blood flow to vital organs. Prolonged use of α-PBP can lead to neurotoxicity and damage to the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of α-PBP in scientific research has several advantages. It is a potent stimulant that can be used to study the effects of cathinones on the central nervous system. However, the use of α-PBP also has several limitations. It is a synthetic drug that is not found in nature, which makes it difficult to study its long-term effects. The purity of the final product is also crucial for its use in scientific research.
Orientations Futures
There are several future directions for the study of α-PBP. One area of research could be the development of new cathinones that have similar effects but with fewer side effects. Another area of research could be the study of the long-term effects of α-PBP on the central nervous system. Additionally, the development of new techniques for the synthesis and purification of α-PBP could lead to its use in a wider range of scientific research.
In conclusion, α-PBP is a synthetic drug that has gained popularity in recent years due to its stimulant and euphoric effects. It has been used in scientific research to study its effects on the central nervous system. The use of α-PBP has several advantages and limitations, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of α-PBP involves the reaction of 2-bromophenylacetonitrile with pyrrolidine and 1-bromo-3-chloropropane. The resulting product is then purified using chromatography techniques. The purity of the final product is crucial for its use in scientific research.
Applications De Recherche Scientifique
α-PBP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of other cathinones, such as MDPV and α-PVP. Studies have shown that α-PBP increases the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11(12-6-2-3-7-13(12)15)10-14(17)16-8-4-5-9-16/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXVOYIUZRDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7629880.png)
![2-Azaspiro[4.5]decan-2-yl-(5-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B7629888.png)

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)

![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)


